molecular formula C10H13N5O6 B014389 8-Hydroxyguanosine CAS No. 3868-31-3

8-Hydroxyguanosine

Cat. No.: B014389
CAS No.: 3868-31-3
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-UMMCILCDSA-N
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Description

Topotecan-d6 is a deuterium-labeled derivative of topotecan, a semi-synthetic analog of camptothecin. Camptothecin is a natural alkaloid derived from the Camptotheca acuminata tree. Topotecan-d6 is primarily used as an internal standard in mass spectrometry for the quantification of topotecan. It retains the pharmacological properties of topotecan, which is an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Mechanism of Action

Target of Action

8-Hydroxyguanosine, also known as 8-hydroxy-2’-deoxyguanosine (8-OHdG), is a product of guanine oxidation . It primarily targets DNA and RNA, where it forms as a result of oxidative damage . The compound is particularly significant in the context of reactive oxygen species (ROS), which are produced by ionizing radiation and many other environmental agents, as well as endogenously generated in cells by oxygen metabolism .

Mode of Action

This compound interacts with its targets (DNA and RNA) by becoming incorporated into their structures, replacing the regular guanine bases . This occurs when ROS oxidize the guanine base within a living organism, during the repair of oxidized DNA by glycosylase, or through the hydrolysis of a glycosidic bond in oxidized DNA, RNA, and the nucleotide pool .

Biochemical Pathways

The presence of this compound in DNA and RNA is a marker of oxidative stress . It is a major form of oxidative DNA damage, discovered during a study of DNA modifications generated by heated glucose and ROS-forming agents . The increase in the 8-OHdG level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .

Pharmacokinetics

It’s known that this compound can be detected in biological samples such as urine, serum, and saliva , suggesting that it is distributed throughout the body and can be excreted.

Result of Action

The incorporation of this compound into DNA and RNA can lead to mutations. Specifically, it is known to induce G:C to T:A transversion mutations . This mutagenic potential has been examined in various experimental systems, highlighting the biological significance of this type of oxidative DNA damage .

Action Environment

The formation of this compound is influenced by environmental factors that increase oxidative stress, such as ionizing radiation and many environmental chemicals . Endogenous factors, such as normal oxygen metabolism within cells, also contribute to its formation . Therefore, both internal and external factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

8-Hydroxyguanosine is produced by reactive oxygen species (ROS), which are generated by ionizing radiation and many other environmental agents, as well as endogenously in cells by oxygen metabolism . The ribonucleoside this compound, in tissue RNA and urine, is a good marker of oxidative stress in vivo .

Cellular Effects

This compound has been shown to stimulate the proliferation and differentiation of B cells . It is also associated with various physiological problems, including reduced production efficiency .

Molecular Mechanism

The most prevalent oxidized base in RNA is this compound, which is oxidized by hydroxyl radicals to form C8-OH adjunct radicals . Different studies demonstrate that the oxidation of RNA can lead to the breaking of the stranded and the modification or removal of the bases .

Temporal Effects in Laboratory Settings

This compound is a major form of oxidative DNA damage and has been detected in cellular DNA by HPLC-ECD and LC/MS/MS methods in many laboratories . The increase in the this compound level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to oxidative stress. It is a product of ROS-induced base damage and is cleared from cells by the 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway .

Transport and Distribution

It is known that this compound is detectable in biological samples, such as urine, serum, and saliva .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given that it is a marker of RNA oxidative damage, it is likely to be found wherever RNA is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topotecan-d6 involves the incorporation of deuterium atoms into the topotecan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process.

Industrial Production Methods: Industrial production of topotecan-d6 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Topotecan-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of topotecan-d6, such as its quinone and hydroquinone forms, as well as substituted analogs .

Scientific Research Applications

Topotecan-d6 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of topotecan in various samples.

    Biology: Employed in studies investigating the pharmacokinetics and metabolism of topotecan.

    Medicine: Utilized in cancer research to study the efficacy and mechanism of action of topotecan in treating various cancers, including ovarian, small cell lung, and cervical cancers.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing topotecan .

Comparison with Similar Compounds

  • Topotecan
  • Irinotecan
  • Camptothecin

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGSEBKFEJEOSA-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxyguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3868-31-3
Record name 8-Hydroxyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3868-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl-
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Record name 8-Hydroxyguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002044
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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